maduropeptin C
Descripción
Propiedades
Número CAS |
134910-73-9 |
|---|---|
Fórmula molecular |
C5H6BrNO |
Sinónimos |
maduropeptin C |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Antitumor Activity
Mechanism of Action
Maduropeptin C operates through a unique mechanism involving the generation of reactive species that can induce DNA damage. Upon release from its apo-protein, the enediyne chromophore undergoes rearrangement to form a benzenoid diradical species. This species abstracts hydrogen atoms from DNA, initiating a cascade of DNA breakage that ultimately leads to cell death . This mechanism positions maduropeptin C as a promising candidate for cancer treatment, particularly against resistant cancer cell lines.
Case Studies
Research has demonstrated the efficacy of maduropeptin C in various preclinical models. For instance, studies have shown that it exhibits potent cytotoxicity against several human cancer cell lines, including breast and lung cancer cells, indicating its potential as a therapeutic agent .
Biosynthesis and Genetic Engineering
Biosynthetic Pathways
The biosynthetic gene cluster responsible for maduropeptin production has been characterized, revealing insights into its complex biosynthetic pathways. The cluster includes genes encoding polyketide synthases (PKS) that are crucial for the production of the enediyne chromophore . Understanding these pathways allows researchers to explore combinatorial biosynthesis techniques to engineer new enediyne compounds with enhanced therapeutic properties.
Applications in Metabolic Engineering
By manipulating the maduropeptin biosynthetic gene cluster through metabolic engineering, scientists aim to produce novel derivatives with improved pharmacological profiles. This approach could lead to the development of less toxic analogs that retain the antitumor efficacy of maduropeptin C while minimizing side effects .
Synthetic Chemistry
Total Synthesis
The total synthesis of maduropeptin C has been achieved through innovative synthetic methodologies. Researchers have developed strategies that utilize ring-closing metathesis and other advanced organic reactions to construct the complex structure of maduropeptin C efficiently . This ability to synthesize maduropeptin C in the laboratory not only facilitates further research into its properties but also enables the production of analogs for experimental purposes.
Implications for Drug Development
The synthetic accessibility of maduropeptin C allows for extensive structure-activity relationship studies, which are essential for drug development. By modifying various components of its structure, researchers can identify new compounds that may exhibit enhanced biological activity or reduced toxicity .
Pharmaceutical Applications
Maduropeptin C's potential extends beyond cancer therapy; it is also being investigated for use in combination therapies. Its ability to synergize with other chemotherapeutic agents could enhance treatment efficacy and overcome resistance mechanisms commonly observed in cancer cells .
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Enediynes
Key Observations :
- Aromatic Side Chains : MDP’s 3,6-dimethylsalicylic acid enhances DNA binding through hydrophobic interactions, while C-1027’s benzoxazolinate group facilitates interstrand DNA crosslinking .
- Enzyme Specificity : MDpB2 exhibits broad substrate flexibility, enabling activation of diverse salicylic acids, whereas C-1027’s biosynthetic enzymes are highly substrate-specific .
Mechanistic and Functional Differences
DNA Damage Mechanisms:
- Maduropeptin C : Generates ap-benzyne radicals via aromatization of its enediyne core, leading to sequence-specific hydrogen abstraction and DNA cleavage .
- C-1027 : Induces DNA interstrand crosslinks (ICLs) via its benzoxazolinate group, effective in hypoxic tumor environments .
- Neocarzinostatin: Produces nonspecific DNA breaks via hydroxyl radical generation, limiting its therapeutic window .
Stability and Reactivity:
Métodos De Preparación
Construction of the Cis-Oriented Double Bond
The cis-double bond within the macrolactam was installed via a SmI₂-mediated reductive elimination (Scheme 11). Starting from bis-ester 61 , treatment with SmI₂ at -20°C selectively generated the Z-olefin 62 in 57% yield. This reaction exploited the conformational rigidity imparted by the p-trifluoromethylbenzoate groups to prevent anti-elimination.
Macrocyclization via Mitsunobu Reaction
The 15-membered macrolactam 60 was formed through a Mitsunobu reaction (Scheme 10). Azide 58 underwent Staudinger reduction to a primary amine, followed by activation as a pentafluorophenyl ester 59 . Triphenylphosphine-mediated cyclization yielded 60 in 71% yield over four steps, with X-ray crystallography confirming stereochemistry.
Glycosylation and Madurosamine Attachment
Stereoselective Glycosylation
The madurosamine sugar 65 was coupled to the macrolactam aglycon 63 under Lewis acid catalysis (Scheme 12). Using TMSOTf in CH₂Cl₂ at -45°C, glycoside 66 formed in 82% yield. Deprotection of the benzoyl group with DIBAL afforded 67 , though NMR discrepancies prompted structural revision.
Structural Revision of the Glycoside
Comparative analysis of synthetic 67 and natural maduropeptin revealed significant Δδ values for H10 (+1.33 ppm) and H5'' (+2.42 ppm), indicating incorrect stereochemistry. Re-synthesis using enantiomeric sugar ent-65 (derived from D-serine) yielded revised structure (-)-4 , matching natural maduropeptin’s NMR and NOE data.
Critical Reaction Optimization and Challenges
Atropisomerism Control
Maduropeptin C exhibits axial chirality due to hindered rotation of the madurosamine moiety. Polar solvents (e.g., DMSO-d₆) favored the natural atropisomer, while apolar solvents led to equilibration. Strategic TES protections at C9 and C23 suppressed dimerization during macrocyclization.
Chemoselective Functionalization
Key challenges included:
-
Epoxide stability : The C5–C6 epoxide required low-temperature (-78°C) TBAF deprotection to prevent ring-opening.
-
Enediyne reactivity : The cyclononadiyne system underwent rapid cycloaromatization above 0°C, necessitating cryogenic conditions during handling.
Data Summary: Key Synthetic Steps and Yields
Q & A
Q. What are the core structural features of maduropeptin C, and how do they relate to its biological activity?
Maduropeptin C (MDP) is an enediyne antitumor antibiotic characterized by a 10-membered enediyne core and a 3,6-dimethylsalicylic acid (DMSA) moiety . The enediyne core generates ap-benzyne radicals upon activation, enabling DNA double-strand breaks via hydrogen abstraction. The DMSA group facilitates target binding and stability. Structural confirmation relies on NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography, with synthetic intermediates compared to natural isolates for validation .
Q. Which enzymatic steps are critical in maduropeptin C biosynthesis?
The biosynthetic pathway involves:
- MdpB1 : An iterative type I polyketide synthase (PKS) producing 6-methylsalicylic acid.
- MdpB2 : A CoA ligase activating 6-methylsalicylic acid as a CoA thioester.
- MdpB3 : A C-methyltransferase introducing the 3-methyl group on the CoA-bound intermediate. Discrepancies in enzyme order (e.g., MdpB2 acting before MdpB1) were resolved via in vitro assays with isotopic labeling and kinetic analysis (kcat = 0.8 min⁻¹ for MdpB2 with 6-methylsalicylic acid) .
Q. What experimental strategies are used to validate maduropeptin C derivatives?
- Synthetic Validation : Total synthesis of the chromophore aglycon (e.g., via Dess-Martin oxidation and SmI2-mediated cyclization) followed by comparison to natural products .
- Functional Assays : DNA cleavage assays (e.g., plasmid relaxation assays) to confirm bioactivity.
Advanced Research Questions
Q. How do researchers address contradictions in enzyme activity data during pathway elucidation?
Initial hypotheses about MdpB1’s role as a C-methyltransferase were revised when in vitro assays showed no activity. Researchers used:
- Substrate Scope Analysis : Testing MdpB2’s activity on alternative substrates (e.g., 4-hydroxybenzoic acid).
- Kinetic Profiling : Comparing KM values (e.g., MdpB2’s KM = 12 μM for 6-methylsalicylic acid vs. 45 μM for 4-hydroxybenzoic acid) .
- Genetic Knockout Studies : Deleting mdpB1 or mdpB2 in producing strains to observe intermediate accumulation.
Q. What methodological challenges arise in the total synthesis of maduropeptin C’s chromophore aglycon?
Key challenges include:
- Thermal Instability : The enediyne core’s susceptibility to premature cyclization during synthesis, mitigated by low-temperature reactions (-78°C) .
- Stereoselectivity : Achieving correct stereochemistry during macrocyclization (e.g., SmI2-mediated reductive elimination yields >95% enantiomeric excess).
- Yield Optimization : Final deprotection steps often result in low yields (7%), requiring iterative purification .
Q. What integrated approaches are used to study maduropeptin C’s DNA cleavage mechanism?
- Radical Trapping Experiments : Using TEMPO to quench ap-benzyne radicals, confirming their role in strand scission.
- Molecular Dynamics Simulations : Modeling DNA binding affinity of the DMSA moiety.
- Comparative Genomics : Aligning MDP’s biosynthetic gene cluster (e.g., mdp cluster) with related enediynes (e.g., C-1027) to identify conserved radical-generating domains .
Methodological Recommendations
- Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate variability in synthetic yields .
- Data Interpretation : Use contradiction analysis frameworks (e.g., TRIZ) to reevaluate enzyme roles when activity data conflicts with initial hypotheses .
- Ethical Reporting : Disclose all negative results (e.g., inactive enzyme variants) to prevent publication bias .
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